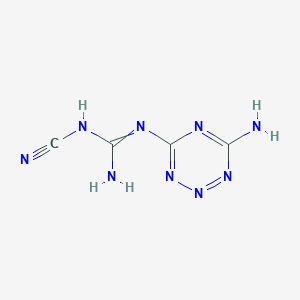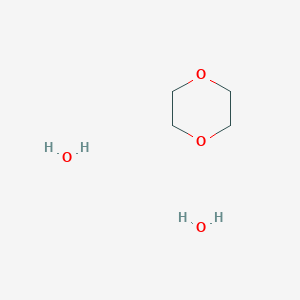
Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N'-cyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- is a complex organic compound that features a guanidine group attached to a tetrazine ring with an amino and cyano substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- typically involves multi-step organic reactions. One common approach might include the formation of the tetrazine ring followed by the introduction of the guanidine and cyano groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, focusing on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could modify the functional groups, potentially leading to new derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce new substituents onto the tetrazine ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different tetrazine derivatives, while substitution reactions could introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- might be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, this compound could be explored for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other guanidine derivatives or tetrazine-containing molecules. Examples could be:
- Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-methyl-
- Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-ethyl-
Uniqueness
What sets Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- apart from these similar compounds could be its specific substituents, which might confer unique chemical reactivity or biological activity. The presence of the cyano group, for example, could influence its electronic properties and interactions with other molecules.
Eigenschaften
CAS-Nummer |
60438-49-5 |
|---|---|
Molekularformel |
C4H5N9 |
Molekulargewicht |
179.14 g/mol |
IUPAC-Name |
2-(6-amino-1,2,3,5-tetrazin-4-yl)-1-cyanoguanidine |
InChI |
InChI=1S/C4H5N9/c5-1-8-2(6)9-4-10-3(7)11-13-12-4/h(H5,6,7,8,9,10,11,12) |
InChI-Schlüssel |
AXCHJRLHMWPHSW-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)NC(=NC1=NN=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)

methanone](/img/structure/B14597499.png)



![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)



![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)

